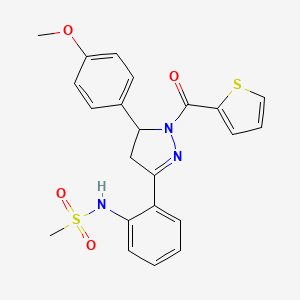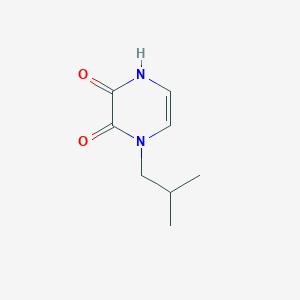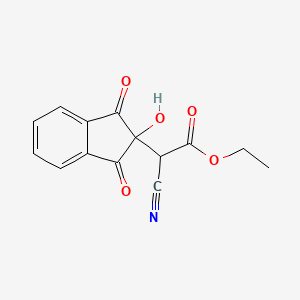![molecular formula C17H25N3O3S B2928641 1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid CAS No. 1797108-85-0](/img/structure/B2928641.png)
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This organic compound is structured with several functional groups, including amido and carboxylic acid functionalities attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting with a cyclohexane derivative which undergoes several steps including amide formation and introduction of the pyrimidine ring.
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane and catalysts such as EDCI (ethyl-(dimethylaminopropyl) carbodiimide) for amide coupling. Specific temperatures and pH values are maintained to ensure the stability of intermediates.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, employing larger reactors and potentially continuous flow processes to enhance yield and efficiency. Automation in measuring reagents and controlling reaction parameters is also common.
Types of Reactions it Undergoes:
Oxidation and Reduction: Due to the presence of sulfur in the methylsulfanyl group, the compound can undergo oxidation forming sulfoxides or sulfones.
Substitution Reactions: Halogenation and nitration can occur on the pyrimidine ring, altering its electronic properties.
Hydrolysis: The amido bond can be hydrolyzed under acidic or basic conditions to yield the respective carboxylic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA (meta-Chloroperbenzoic acid).
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Chlorine, bromine for halogenation, nitric acid for nitration.
Major Products Formed:
From Oxidation: Sulfoxide or sulfone derivatives.
From Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often in the development of catalysts or as a building block for combinatorial chemistry libraries.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent due to its unique structure.
Industry: Used in the manufacture of specialty chemicals, including dyes and polymers, where specific functionalities impart desirable properties.
Mechanism of Action
Molecular Targets and Pathways: The compound can interact with various biological molecules, primarily through hydrogen bonding and hydrophobic interactions. The amido and carboxylic groups allow it to mimic naturally occurring biomolecules, making it a potential enzyme inhibitor or receptor ligand.
Pathways Involved: Often, such compounds are studied for their ability to inhibit pathways related to cell proliferation or microbial growth by binding to key enzymes.
Comparison with Similar Compounds
1-{3-[4,6-Dimethyl-2-(methylsulfonyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid.
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzene-1-carboxylic acid.
This compound’s unique structural features and functionality make it a versatile and valuable component in various fields of scientific research. What do you think? Ready to delve into the depths of molecular science?
Properties
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-13(12(2)19-16(18-11)24-3)7-8-14(21)20-17(15(22)23)9-5-4-6-10-17/h4-10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDLGGLNHJYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
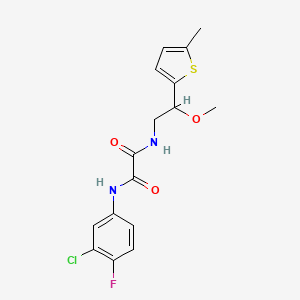
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
![N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928567.png)
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)
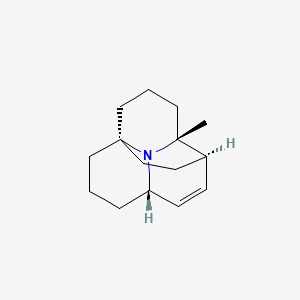
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)
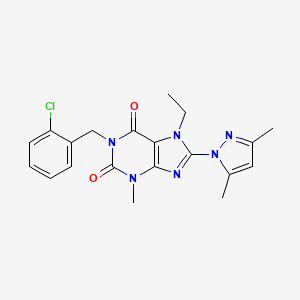
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)
